3-Azidobenzene-1-sulfonamide
Overview
Description
3-Azidobenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an azide group (-N₃) attached to the benzene ring at the third position and a sulfonamide group (-SO₂NH₂) at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidobenzene-1-sulfonamide typically involves the introduction of the azide group to a benzene ring that already contains a sulfonamide group. One common method is the diazotization of 3-aminobenzenesulfonamide followed by azidation. The reaction conditions often involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN₃) to introduce the azide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potentially explosive nature of azides.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium halides (NaX) or sodium hydroxide (NaOH) are used under appropriate conditions.
Major Products Formed:
Oxidation: Nitrobenzene derivatives or aminobenzene derivatives.
Reduction: Aminobenzene derivatives.
Substitution: Halogenated or hydroxylated benzene derivatives.
Scientific Research Applications
Chemistry: 3-Azidobenzene-1-sulfonamide is used as a precursor in the synthesis of various organic compounds. Its azide group can participate in click chemistry reactions, making it valuable for constructing complex molecules .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. The azide group can be selectively modified to attach fluorescent tags or other reporter groups .
Medicine: Its sulfonamide group is known for its antibacterial properties, and modifications of this compound could lead to new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Mechanism of Action
The mechanism of action of 3-Azidobenzene-1-sulfonamide involves its interaction with biological molecules through its azide and sulfonamide groups. The azide group can undergo cycloaddition reactions with alkynes, forming triazoles, which are important in bioconjugation and drug design . The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), thereby interfering with folic acid synthesis in bacteria .
Comparison with Similar Compounds
4-Azidobenzene-1-sulfonamide: Similar structure but with the azide group at the fourth position.
3-Nitrobenzene-1-sulfonamide: Contains a nitro group instead of an azide group.
3-Aminobenzene-1-sulfonamide: Contains an amine group instead of an azide group.
Uniqueness: 3-Azidobenzene-1-sulfonamide is unique due to the presence of both azide and sulfonamide groups, which allows it to participate in a wide range of chemical reactions. Its ability to undergo click chemistry reactions makes it particularly valuable in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
3-azidobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-10-9-5-2-1-3-6(4-5)13(8,11)12/h1-4H,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLBDYRUEHTODT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70786708 | |
Record name | 3-Azidobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70786708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43101-06-0 | |
Record name | 3-Azidobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70786708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-azidobenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.